molecular formula C12H13NO2 B8300328 1-n-Glycidyl-4-methoxy-indole

1-n-Glycidyl-4-methoxy-indole

Cat. No.: B8300328
M. Wt: 203.24 g/mol
InChI Key: AMHRPTYCPXGLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-n-Glycidyl-4-methoxy-indole (CID 15524201) is a synthetic indole derivative with the molecular formula C12H13NO2. It features a glycidyl group attached to the indole nitrogen, a modification that combines the versatile indole pharmacophore with a reactive epoxide functionality. This structure makes it a valuable building block in medicinal chemistry for the design and synthesis of novel bioactive compounds. The indole scaffold is recognized as a privileged structure in drug discovery due to its prevalence in natural products and pharmaceuticals. Indole derivatives are extensively investigated for their diverse biological activities, particularly in the development of anticancer and antiviral agents . Recent research on indole-based hybrid chalcones has demonstrated significant antiproliferative activity against various cancer cell lines, including HCT116 (colorectal carcinoma), HeLa (cervical cancer), and Jurkat (T-cell leukemia) . Furthermore, indole compounds serve as key pharmacophores in recent antiviral drug discovery, with research focusing on their potential to inhibit viruses such as Hepatitis C (HCV) . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-methoxy-1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C12H13NO2/c1-14-12-4-2-3-11-10(12)5-6-13(11)7-9-8-15-9/h2-6,9H,7-8H2,1H3

InChI Key

AMHRPTYCPXGLKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC3CO3

Origin of Product

United States

Synthetic Methodologies for 1 N Glycidyl 4 Methoxy Indole

Synthesis of the 4-Methoxyindole (B31235) Precursor

The synthesis of 1-n-glycidyl-4-methoxy-indole fundamentally relies on the availability of its precursor, 4-methoxyindole. The formation of this substituted indole (B1671886) is a critical first step, with various established chemical routes available.

Established Routes for 4-Methoxyindole Formation

The construction of the 4-methoxyindole skeleton can be achieved through several well-documented synthetic methods. researchgate.net Classical approaches such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for preparing methoxy-activated indoles. researchgate.net These methods are foundational in heterocyclic chemistry and adaptable for various substituted anilines and benzaldehyde (B42025) derivatives. researchgate.net

One specific, high-yield method involves the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid. vulcanchem.com In this process, the carboxylic acid is refluxed with copper powder in quinoline, leading to the formation of 4-methoxyindole with a reported yield of 94%. vulcanchem.com

Another detailed multi-step synthesis begins with 1-methoxy-2-methyl-3-nitrobenzene. vulcanchem.commdpi.com This starting material is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine intermediate, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine. vulcanchem.commdpi.com This intermediate is then subjected to reductive cyclization using activated zinc powder in acetic acid to furnish the 4-methoxyindole product. vulcanchem.commdpi.com

The following table summarizes key established synthetic routes to 4-methoxyindole.

Starting Material(s)Key Reagents & ConditionsProductReported YieldCitation
4-Methoxy-1H-indole-2-carboxylic acidCopper powder, quinoline, reflux for 2 hours4-Methoxyindole94% vulcanchem.com
1-Methoxy-2-methyl-3-nitrobenzene1) N,N-dimethylformamide dimethyl acetal, pyrrolidine, reflux; 2) Activated zinc, acetic acid4-Methoxyindole vulcanchem.commdpi.com
ArylhydrazonesAcidic conditions, heatingSubstituted IndolesVaries mdpi.com
β-Arylamino ketonesAcylation followed by cyclizationSubstituted IndolesVaries mdpi.com

Table 1: Summary of Established Synthetic Routes for 4-Methoxyindole.

Considerations for Regioselective Methoxy-Indole Synthesis

Achieving regioselectivity—the control of where the methoxy (B1213986) group is placed on the indole ring—is a critical consideration in the synthesis of methoxy-indoles. The presence and position of the methoxy group significantly influence the electronic properties and reactivity of the indole nucleus. researchgate.net Methoxy groups are electron-donating, which enhances the reactivity of the indole ring and can direct further chemical transformations. researchgate.net

The synthesis of methoxyindoles is often a deliberate strategy to diversify the regiochemical behavior of the parent indole structure. researchgate.net For instance, a practical one-pot synthetic method has been developed for 4-alkoxy-3-formylindoles starting from 3-formylindole. mdpi.com This method involves thallation followed by reaction with copper salts and a sodium alkoxide, demonstrating a regioselective introduction of an alkoxy group at the C4 position. mdpi.com

Furthermore, the inherent reactivity of the methoxy-substituted indole ring itself dictates the regioselectivity of subsequent reactions. In rhodium-catalyzed C-H alkylations, for example, the reaction of 4-methoxyindoles occurs with high selectivity at the C7 position, a complementary selectivity to that observed in other indole derivatives. researchgate.net This highlights how the methoxy group at the C4 position directs functionalization to a specific, otherwise less favored, position on the benzene (B151609) portion of the indole ring.

N-Glycidylation Strategies for Indole Derivatives

Once the 4-methoxyindole precursor is obtained, the next stage is the introduction of the glycidyl (B131873) group onto the indole nitrogen. This N-alkylation step transforms the precursor into the target compound, this compound.

Direct N-Alkylation Approaches with Glycidyl Electrophiles

The most direct method for N-glycidylation involves the reaction of the indole's N-H bond with a suitable glycidyl electrophile. This reaction typically requires a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion that then attacks the electrophile. Common glycidyl electrophiles used for this purpose include epichlorohydrin (B41342) and glycidyl sulfonates (e.g., glycidyl tosylate). researchgate.netmdpi.com

For example, a procedure for the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde has been developed using indole-3-carbaldehyde and epichlorohydrin in the presence of a base like sodium or potassium hydroxide. researchgate.net Similarly, the N-alkylation of 5-fluoro-2,3-dimethylindole has been accomplished with epichlorohydrin to introduce the epoxide intermediate. vulcanchem.com In another relevant study, glycidyl methacrylate (B99206) polymers were modified by the ring-opening reaction of their epoxy groups with indole, where the indole nitrogen acts as the nucleophile. researchgate.net The reaction of isoindigo with glycidyl tosylate or epibromohydrin (B142927) in the presence of sodium methoxide (B1231860) also proceeds under mild conditions to yield the N-glycidylated product. mdpi.com

Catalytic Systems for N-Glycidylation

To improve reaction efficiency, yield, and conditions, catalytic systems are often employed for the N-alkylation of indoles.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. acs.org This methodology is particularly well-suited for the N-alkylation of indoles. acs.org In a typical PTC system, the indole is deprotonated by a base (e.g., aqueous NaOH) at the interface between the two phases. stanford.edu A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or nitrate (B79036), then transports the resulting indolide anion from the aqueous or interfacial region into the organic phase. acs.orgstanford.edu

In the organic phase, the highly reactive, poorly solvated indolide anion readily reacts with the glycidyl electrophile, such as a glycidyl sulfonate (e.g., glycidyl tosylate). acs.orgresearchgate.net This approach avoids the need for harsh, anhydrous conditions or expensive and sensitive reagents like sodium hydride. acs.org A process for producing glycidyl nitrate from glycidyl tosylate and sodium nitrate utilizes a solid-liquid PTC system with tetrabutylammonium nitrate as the catalyst, showcasing the effectiveness of PTC in reactions involving glycidyl sulfonates. acs.orgresearchgate.net This principle is directly applicable to the N-glycidylation of 4-methoxyindole.

The components of a typical liquid-liquid phase-transfer catalysis system for this reaction are outlined below.

ComponentExampleRolePhase
Substrate4-MethoxyindoleNucleophile precursorOrganic
ElectrophileGlycidyl tosylateAlkylating agentOrganic
BaseSodium Hydroxide (NaOH)Deprotonates the indole N-HAqueous
Phase-Transfer CatalystTetrabutylammonium Bromide (TBAB)Transports indolide anion to organic phaseBoth (Interface)
SolventToluene (B28343) or DichloromethaneOrganic medium for the reactionOrganic

Table 2: Components of a Typical Phase-Transfer Catalysis System for N-Glycidylation of Indole.

Emerging Catalytic Methods

The synthesis of N-glycidyl indoles, including this compound, has moved beyond classical methods towards more sophisticated catalytic strategies that offer improved yields, milder reaction conditions, and enhanced selectivity. These emerging methods are primarily centered around transition-metal catalysis and organocatalysis.

Palladium-based catalysts have shown significant promise in the N-alkylation of indoles. For instance, a novel axially chiral styrene-phosphine ligand, (R)-SJTU-PHOS-1, has been utilized with a palladium catalyst to enhance performance in the N-alkylation of various indole derivatives. rsc.org Another approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which serves as a pathway to the indole core itself, upon which subsequent glycidylation could be performed. mdpi.com

Copper-hydride (CuH) catalysis has surfaced as a highly efficient method for the enantioselective formation of C-N bonds. nih.gov This technique can employ electrophilic indole derivatives, a contrast to traditional methods where the indole acts as a nucleophile. By using a CuH catalyst with a chiral phosphine (B1218219) ligand, enantioenriched N-alkylated indoles can be generated from alkenes with high levels of regio- and enantioselectivity. nih.gov

Organocatalysis presents a metal-free alternative for indole functionalization. Chiral phosphoric acids have been successfully used to catalyze the asymmetric N-alkylation of indole derivatives in Reissert-type reactions, affording products in good yields and moderate to good enantioselectivities. mdpi.com Similarly, thiourea-based organocatalysts have been effective in promoting the Friedel-Crafts alkylation of indoles, demonstrating the versatility of hydrogen-bonding catalysts in activating substrates for C-C bond formation, a principle that can be adapted for C-N bond formation. bohrium.com Cooperative catalysis, combining multiple catalysts, represents a further advancement. A system using both gold and zinc catalysts has been developed for the synthesis of N-protected indoles from N-arylhydroxamic acids and various alkynes, showcasing how dual catalytic cycles can achieve transformations not possible with a single catalyst. rsc.org

The introduction of the methoxy group at the 4-position of the indole ring, as in the target molecule, enhances the electron-rich nature of the aromatic system, which can increase its reactivity toward electrophiles and influence the outcomes of these catalytic reactions. chim.it

Table 1: Comparison of Selected Catalytic Systems for Indole Alkylation

Catalytic System Catalyst/Ligand Key Features Applicable Reaction Ref
Palladium Catalysis [Pd(C3H5)Cl]2 / (R)-SJTU-PHOS-1 High performance for N-alkylation of indoles. N-Alkylation rsc.org
Copper-Hydride Catalysis CuH / Chiral Phosphine (e.g., DTBM-SEGPHOS) Enantioselective C-N bond formation; uses electrophilic indoles. N-Alkylation nih.gov
Organocatalysis Chiral Phosphoric Acid Metal-free; asymmetric N-alkylation via Reissert-type reaction. N-Alkylation mdpi.com
Cooperative Catalysis Gold and Zinc Mildly acidic conditions; tolerates sensitive functional groups. Indole Synthesis rsc.org

Control of Regioselectivity at the Indole Nitrogen

A significant challenge in the synthesis of this compound is controlling regioselectivity to ensure the glycidyl group attaches exclusively to the indole nitrogen (N1 position) rather than the carbon atoms of the pyrrole (B145914) ring (most commonly the C3 position). The indole nucleus is nucleophilic at several positions, but modern catalytic methods provide powerful tools to direct the reaction to the desired site.

Ligand selection is a critical factor in transition-metal catalysis. In the copper-hydride catalyzed alkylation of electrophilic indole derivatives, the choice of phosphine ligand can completely switch the regioselectivity. Using DTBM-SEGPHOS as the ligand directs the alkylation to the nitrogen atom, yielding N-alkylated indoles with high selectivity (>20:1 N:C3). nih.gov In contrast, employing the Ph-BPE ligand under similar conditions favors alkylation at the C3 position. nih.gov This demonstrates a ligand-controlled regiodivergent process.

The solvent can also play a decisive role in determining the reaction outcome. In indium-catalyzed alkylations of 2,3-disubstituted indoles with p-quinone methides, the reaction can be selectively tuned to either the N1 or C6 position by simply changing the solvent. acs.org The use of tetrahydrofuran (B95107) (THF) as the solvent overwhelmingly favors the formation of the N1-alkylated product, whereas switching to toluene results in the C6-alkylated product as the major isomer. acs.org This solvent-mediated control is a powerful strategy for achieving high regioselectivity.

The reaction mechanism itself can dictate selectivity. Methods that proceed via the formation of N-acyliminium ions, for example, are designed to specifically deliver an electrophile to the indole nitrogen. mdpi.com Similarly, generating a metal-indole-amide intermediate in situ under basic conditions favors subsequent reaction at the nitrogen. The choice of base and reaction conditions must be carefully optimized to prevent competing C-alkylation.

Table 2: Influence of Ligands and Solvents on the Regioselectivity of Indole Alkylation

Catalytic System Substrates Variable Outcome Regioselectivity Ref
CuH Catalysis N-(benzoyloxy)indole + Alkene Ligand: DTBM-SEGPHOS N-Alkylation >20:1 (N:C3) nih.gov
CuH Catalysis N-(benzoyloxy)indole + Alkene Ligand: Ph-BPE C3-Alkylation - nih.gov
In(OTf)3 Catalysis 2,3-Disubstituted Indole + p-QM Solvent: THF N1-Alkylation 90% Yield (N1) acs.org
In(OTf)3 Catalysis 2,3-Disubstituted Indole + p-QM Solvent: Toluene C6-Alkylation 92% Yield (C6) acs.org

Advanced Purification and Isolation Techniques for N-Glycidyl Indoles

Following the synthesis of this compound, rigorous purification is necessary to isolate the target compound from unreacted starting materials, catalysts, and potential side products (such as C-alkylated isomers). Advanced purification techniques are essential for achieving the high purity required for subsequent applications.

Column chromatography is a fundamental and widely used technique for the purification of indole derivatives. mdpi.com For N-glycidyl indoles, silica (B1680970) gel is commonly used as the stationary phase. mdpi.comchemicalbook.com The separation is achieved by eluting the column with a carefully selected mobile phase, often a gradient mixture of non-polar and polar solvents. Typical solvent systems include gradients of n-hexane/ethyl acetate (B1210297) or cyclohexane/ethyl acetate. chemicalbook.comnih.gov The progress of the purification is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired product. mdpi.com

For achieving very high levels of purity, solute crystallization offers a powerful alternative or complementary step to chromatography. mdpi.com This technique involves dissolving the crude product mixture (e.g., an indole-concentrated oil) in a specific solvent where the solubility of the target compound is significantly different from that of the impurities, often at different temperatures. One reported high-efficiency process for purifying indole from a concentrated oil involves using n-hexane as the solvent for solute crystallization, which can yield indole with a purity exceeding 99.5 wt%. mdpi.com This method is particularly useful for large-scale purification due to its operational simplicity and efficiency.

Following isolation, the purity and structural integrity of the final product are confirmed using a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are used to unequivocally confirm the chemical structure of this compound. mdpi.com

Reactivity and Mechanistic Investigations of 1 N Glycidyl 4 Methoxy Indole

Ring-Opening Reactions of the Glycidyl (B131873) Moiety

The glycidyl group of 1-n-Glycidyl-4-methoxy-indole is characterized by a strained three-membered epoxide ring. This inherent ring strain makes the compound susceptible to nucleophilic attack, leading to a variety of ring-opened products. The reactivity of this moiety is a key aspect of its chemical profile and allows for the synthesis of a diverse range of functionalized indole (B1671886) derivatives.

Nucleophilic Ring-Opening Pathways

The reaction of the glycidyl moiety with nucleophiles typically proceeds via an SN2 mechanism, resulting in the opening of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors. In neutral or basic conditions, the nucleophile generally attacks the less substituted carbon atom of the epoxide.

The reaction of N-glycidyl indoles with various amines is a well-established method for the synthesis of 1,2-aminoalcohols. This transformation involves the nucleophilic attack of the amine on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a hydroxyl group on the adjacent carbon. Studies on 1-oxiranylmethylindoles have demonstrated the formation of new indole derivatives containing 1,2-amino alcohol residues at the nitrogen atom researchgate.net.

The general reaction scheme involves the attack of a primary or secondary amine on the terminal carbon of the glycidyl group, resulting in the corresponding 1-(dialkylamino)-3-(indol-1-yl)propan-2-ols. A variety of amines can be employed in this reaction, leading to a diverse library of amino alcohol derivatives.

Amine NucleophileProduct
Diethylamine1-(Diethylamino)-3-(4-methoxy-1H-indol-1-yl)propan-2-ol
Piperidine1-(4-Methoxy-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol
Morpholine1-(4-Methoxy-1H-indol-1-yl)-3-(morpholino)propan-2-ol

Beyond amines, the glycidyl moiety of this compound is reactive towards a range of other heteroatom and carbon nucleophiles. The principles of these reactions are similar to those involving amines, with the nucleophile attacking the epoxide ring to yield a ring-opened product.

Heteroatom Nucleophiles: Alcohols, thiols, and azides can act as nucleophiles in the ring-opening of epoxides. For instance, the reaction with an alcohol would yield a 3-alkoxy-1-(4-methoxy-1H-indol-1-yl)propan-2-ol. Similarly, thiols would produce the corresponding 3-thioalkyl derivative. The indole nucleus itself can act as a nucleophile under certain conditions, although this is more common in intermolecular reactions rather than intramolecular cyclizations for N-glycidyl indoles.

Carbon Nucleophiles: Organometallic reagents such as Grignard reagents and organolithium compounds are potent carbon nucleophiles that can open the epoxide ring. This reaction pathway allows for the formation of new carbon-carbon bonds, leading to chain extension. For example, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-(4-methoxy-1H-indol-1-yl)butan-2-ol.

Catalytic Approaches for Glycidyl Ring-Opening

To enhance the rate and selectivity of the ring-opening reactions of the glycidyl moiety, various catalytic systems can be employed. These catalysts activate the epoxide ring, making it more susceptible to nucleophilic attack.

Lewis acids are effective catalysts for the ring-opening of epoxides. They coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more electrophilic.

Nano MgO: Nanoparticles of magnesium oxide have been shown to be an efficient heterogeneous catalyst for the ring-opening of epoxides with amines under solvent-free conditions rroij.comgrafiati.com. This catalyst offers advantages such as high yields, high regioselectivity, and ease of separation from the reaction mixture. The proposed mechanism involves the activation of the epoxide by the Lewis acidic sites on the surface of the nano MgO.

LiClO4: Lithium perchlorate (B79767) is another effective Lewis acid catalyst for promoting the ring-opening of epoxides with a variety of nucleophiles, including poor nucleophiles organic-chemistry.org. Reactions are often conducted in ethereal solvents or under solvent-free conditions and proceed with high regioselectivity tandfonline.comresearchgate.net. The lithium ion is thought to coordinate to the epoxide oxygen, thereby activating it towards nucleophilic attack.

Table 2: Comparison of Lewis Acid Catalysts in Epoxide Ring-Opening Reactions Note: This table is based on general findings for epoxide ring-opening and not specific to this compound.

CatalystTypical Reaction ConditionsAdvantages
Nano MgOSolvent-free, 80-100 °CHeterogeneous, reusable, high regioselectivity rroij.comgrafiati.com
LiClO4Diethyl ether or solvent-free, room temperatureMild conditions, effective for poor nucleophiles, high yields organic-chemistry.orgresearchgate.net

Transition metal complexes can also catalyze the ring-opening of epoxides. These catalysts can operate through various mechanisms, including Lewis acidic activation of the epoxide.

Ruthenium-exchanged FAU-Y zeolite: Zeolites are microporous aluminosilicate (B74896) minerals that can be used as catalyst supports. Ruthenium-exchanged FAU-Y zeolite (RuY) has been employed as a recyclable catalyst in various organic transformations, including those involving indole derivatives researchgate.net. While specific studies on the use of RuY for the ring-opening of N-glycidyl indoles are not prevalent, ruthenium complexes are known to catalyze epoxide ring-opening reactions. The catalytic activity would likely stem from the Lewis acidic nature of the ruthenium ions within the zeolite framework. This heterogeneous catalytic system would offer benefits in terms of catalyst recovery and reuse.

Mechanistic Elucidation of Ring-Opening Processes

The mechanism of epoxide ring-opening can proceed through either SN1 or SN2 pathways, dictated by the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst. libretexts.org

The distinction between SN1 and SN2 pathways is critical as it determines the regioselectivity of the ring-opening for an unsymmetrical epoxide like the one in this compound.

SN2 Pathway: Under neutral or basic conditions, the ring-opening typically follows an SN2 mechanism. libretexts.org A strong nucleophile performs a backside attack on one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted (terminal) carbon atom. libretexts.orglibretexts.org This is a concerted mechanism where the carbon-nucleophile bond forms at the same time as the carbon-oxygen bond breaks. masterorganicchemistry.com The reaction results in an inversion of stereochemistry at the site of attack. The inherent ring strain of the epoxide facilitates this reaction, making the oxygen a viable leaving group even without protonation. libretexts.org

SN1 Pathway: In the presence of an acid catalyst, the mechanism shifts to have significant SN1 character. libretexts.org The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral hydroxyl group). libretexts.org The carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile, which is often weak under acidic conditions (e.g., the solvent), attacks the more substituted carbon. libretexts.orgyoutube.com While a full carbocation intermediate may not form, the transition state has substantial carbocationic character, directing the nucleophile to the more substituted position. youtube.com

Table 2: Comparison of SN1 and SN2 Pathways for Epoxide Ring-Opening
FeatureSN1 MechanismSN2 Mechanism
ConditionsAcidicBasic or Neutral
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., RO⁻, CN⁻, RS⁻)
Rate-Determining StepFormation of a carbocation-like transition stateBimolecular nucleophilic attack
Regioselectivity (for Glycidyl Group)Attack at the more substituted carbon (secondary)Attack at the less substituted carbon (primary)
IntermediateCarbocation-like transition stateNone (concerted mechanism)
StereochemistryMixture of inversion and retention (racemization)Inversion of configuration

Catalysts play a pivotal role in controlling the regioselectivity and, particularly, the stereoselectivity of epoxide ring-opening reactions. Lewis acid catalysts are frequently used to activate the epoxide. ucdavis.edu The catalyst coordinates to the epoxide oxygen atom, polarizing the C-O bonds and making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. acs.org

In asymmetric catalysis, chiral Lewis acid complexes create a chiral environment around the substrate. This catalyst-substrate interaction forces the nucleophile to approach from a specific face, leading to the preferential formation of one enantiomer of the product. The structure of the catalyst, including the metal center and the steric and electronic properties of the chiral ligand, is crucial for achieving high selectivity. mdpi.com

The interaction is a dynamic process where the catalyst may bind reversibly to the epoxide. The geometry of the resulting catalyst-epoxide complex dictates the trajectory of the incoming nucleophile. Factors such as the steric bulk of the ligand can block one face of the epoxide, while electronic interactions can favor a particular orientation of the substrate, thereby controlling the stereochemical outcome. researchgate.netacs.org For instance, cooperative interactions between two metal centers in oligomeric salen complexes have been shown to enhance both reactivity and enantioselectivity compared to their monomeric counterparts. mdpi.com

Reactivity of the 4-Methoxyindole (B31235) Nucleus

Electrophilic Aromatic Substitution (EAS) Pathways

The indole ring system is an electron-rich heterocycle and is highly reactive towards electrophilic aromatic substitution (EAS). nih.gov This high reactivity is due to the participation of the nitrogen lone pair in the π-electron system, which increases the electron density of the ring. Generally, electrophilic attack on indole occurs preferentially at the C3 position of the pyrrole (B145914) ring. This preference is because the intermediate carbocation (arenium ion) formed by attack at C3 is the most stable, as the positive charge can be delocalized over the aromatic system without disrupting the benzene (B151609) ring's aromaticity.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com Due to the high nucleophilicity of the indole ring, these reactions can often proceed under milder conditions than those required for benzene. nih.gov

The presence of a substituent on the benzene ring of the indole nucleus influences the regioselectivity of EAS reactions. The 4-methoxy group (-OCH₃) is a powerful activating group. libretexts.orgorganicchemistrytutor.com It donates electron density to the aromatic ring through a resonance effect (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). libretexts.org

This electron donation further increases the nucleophilicity of the indole ring system, making it even more reactive towards electrophiles than unsubstituted indole. The methoxy (B1213986) group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgpressbooks.pub In the case of 4-methoxyindole, the positions ortho to the methoxy group are C5, and the position para is C7.

Indole Nitrogen: Strongly directs to the C3 position.

4-Methoxy Group: Activates the benzene ring and directs to the C5 and C7 positions.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 4-Methoxyindole
PositionDirecting InfluencePredicted ReactivityRationale
C2Indole N (secondary)LowAttack disrupts the pyrrole aromaticity significantly.
C3Indole N (primary)High (Primary Site)Most stable arenium ion intermediate; primary site for EAS on indoles. nih.gov
C54-Methoxy Group (ortho)ModerateActivated by resonance from the methoxy group. libretexts.orgpressbooks.pub Potential site for secondary substitution.
C6None (meta to -OCH₃)LowNot significantly activated by either the indole N or the methoxy group.
C74-Methoxy Group (para)ModerateActivated by resonance from the methoxy group. libretexts.orgpressbooks.pub Less sterically hindered than C5.
Competitive Reactions with the N-Glycidyl Substituent

The N-glycidyl group, characterized by a strained three-membered epoxide ring, is a potent electrophile susceptible to nucleophilic attack. This reactivity is central to many applications of glycidyl-containing compounds. In this compound, the epoxide can react with a variety of nucleophiles in ring-opening reactions.

Research on analogous N-(2,3-epoxypropyl)indole derivatives demonstrates their reaction with primary and secondary amines to yield the corresponding 1,2-aminoalcohols. researchgate.net This reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. Under basic or neutral conditions, the attack typically occurs at the less sterically hindered terminal carbon of the glycidyl unit. researchgate.net

However, the indole nucleus itself contains nucleophilic centers, primarily the C3 position. Studies on the reactions of 9-(2,3-epoxypropyl)carbazole with 2-phenylindole (B188600) have shown that the site of reaction is highly dependent on the conditions. At room temperature in the presence of a base, nucleophilic attack occurs at the indole nitrogen. In contrast, upon heating, the reaction proceeds at the C3 position of the indole ring. researchgate.net This suggests a competitive relationship where temperature can modulate the regioselectivity of the reaction, dictating whether the indole acts as an N-nucleophile or a C-nucleophile in reactions with external electrophiles or in potential intermolecular reactions with another molecule of this compound.

The table below summarizes representative conditions for the nucleophilic opening of the N-glycidyl epoxide ring, based on studies of analogous compounds. researchgate.net

NucleophileSolventTemperatureProductReference
Primary AmineEthanolReflux1-(Indol-1-yl)-3-(alkylamino)propan-2-ol researchgate.net
Secondary AmineEthanolReflux1-(Indol-1-yl)-3-(dialkylamino)propan-2-ol researchgate.net
Indole (C3-attack)N/AHeatN/A researchgate.net
Indole (N-attack)2-ButanoneRoom TempN/A researchgate.net

Oxidative Transformations of the Indole Core

The indole nucleus, particularly when activated by an electron-donating group like a 4-methoxy substituent, is susceptible to oxidation. chim.it Oxidative processes can lead to a variety of products, resulting from cleavage of the C2-C3 double bond or other transformations of the heterocyclic ring. The presence of the glycidyl group is not expected to significantly inhibit the inherent oxidative reactivity of the indole core.

Studies on related methoxyindoles, such as melatonin (B1676174) (N-acetyl-5-methoxy-tryptamine), have shown that oxidation can lead to the formation of kynuramine (B1673886) derivatives through cleavage of the pyrrole ring. researchgate.netnih.gov For instance, oxidation of melatonin by singlet molecular oxygen or enzymatic systems like myeloperoxidase results in the formation of N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). researchgate.netnih.gov This pathway involves an initial attack at the electron-rich C2-C3 bond, leading to an unstable dioxetane intermediate which then rearranges to the ring-opened product.

Furthermore, oxidative stress on biological membranes can lead to lipid peroxidation and the formation of reactive aldehydes like 4-hydroxyalkenals (4-HDA), which can damage cellular components. researchgate.net The antioxidant properties of some methoxyindoles suggest their ability to scavenge reactive oxygen species (ROS), thereby protecting against such damage. researchgate.net The 4-methoxy group in this compound is expected to enhance the antioxidant potential of the indole core by stabilizing the resulting indolyl radical after hydrogen or electron donation.

Potential oxidative degradation products of the this compound core, based on analogous compounds, could include:

Oxindoles: Formed by oxidation at the C2 position.

Isatins: Resulting from oxidation at both C2 and C3. datapdf.com

Ring-opened products (Kynuramine analogues): Arising from the cleavage of the C2-C3 bond, similar to melatonin metabolism. researchgate.net

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both nucleophilic (indole C3) and electrophilic (glycidyl) sites, makes it a prime candidate for cyclization reactions. These can occur in either an intermolecular fashion (between two molecules) or an intramolecular fashion (within a single molecule).

Intermolecular Cyclization: Under certain conditions, the nucleophilic C3 position of one indole molecule could attack the epoxide ring of another, leading to dimerization or oligomerization. The synthesis of polyethers from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole via anionic ring-opening polymerization demonstrates the propensity of the glycidyl group to undergo such intermolecular reactions. mdpi.comnih.gov

Intramolecular Cyclization: More synthetically intriguing are potential intramolecular cyclizations. While direct attack of the indole C3 position on the tethered glycidyl group would lead to a strained four-membered ring, rearrangements or reactions under specific catalytic conditions could enable the formation of larger, more stable ring systems. encyclopedia.pub For instance, studies on the thermal reactions of N-(2,3-epoxypropyl)diphenylamine show that heating can induce an intramolecular cyclization, opening the oxirane ring to form a 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline. bohrium.com This suggests that a similar thermal or acid-catalyzed process could enable the glycidyl group of this compound to cyclize onto the benzene portion of the indole core, potentially at the C7 position, to form a new six-membered ring.

Various transition-metal-catalyzed domino reactions are known to facilitate the synthesis of complex fused-indole systems through intramolecular cyclization pathways. encyclopedia.pubnih.gov While not yet reported for this specific molecule, it is conceivable that catalysts could mediate novel cyclizations, for example, by first coordinating to the glycidyl group and facilitating a subsequent attack by the indole ring.

Synergistic and Competitive Reactivity Profiles of Indole and Glycidyl Moieties

Competitive Reactivity: In reactions with external nucleophiles, the primary competition is between the electrophilic epoxide ring and potential electrophilic sites on the indole ring (which would require prior activation, a less common pathway). More relevant is the competition in reactions with electrophiles, where the electron-rich indole ring (at C3) is the primary nucleophilic site. However, the oxygen atom of the epoxide could also act as a Lewis basic site, coordinating to acids.

Synergistic Reactivity: A synergistic profile emerges in reactions where one group influences the reactivity of the other to facilitate a specific transformation, such as in intramolecular cyclizations. For example, an initial acid-catalyzed protonation of the epoxide oxygen would make the glycidyl carbons significantly more electrophilic, priming them for an intramolecular nucleophilic attack by the indole C3 or C7 positions. mdpi.com The methoxy group at C4 enhances the nucleophilicity of the indole ring, making such intramolecular reactions more favorable compared to an unsubstituted indole analog. chim.it

The reaction conditions are critical in determining which profile dominates. As seen in related systems, basic conditions may favor intermolecular reactions like polymerization or simple nucleophilic opening of the epoxide, whereas thermal or acidic conditions could promote intramolecular cyclization events. researchgate.netbohrium.com

Computational and Theoretical Studies on Reaction Mechanisms

To unravel the complex reaction pathways and conformational preferences of this compound, computational and theoretical methods are indispensable tools. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights that are often difficult to obtain through experimental means alone.

Application of Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model reaction mechanisms. nih.gov For this compound, DFT can be applied to elucidate several key aspects of its reactivity.

Epoxide Ring-Opening: DFT calculations are particularly useful for studying the mechanism of epoxide ring-opening reactions. nih.govrsc.org By calculating the energies of transition states for nucleophilic attack at either of the two epoxide carbons, the regioselectivity of the reaction under different conditions (e.g., acidic vs. basic) can be predicted. DFT studies on similar systems have shown that in acid-catalyzed openings, the reaction proceeds via a transition state with significant carbocation character on the more substituted carbon, while base-catalyzed reactions are governed by sterics, favoring attack at the terminal carbon. researchgate.netmdpi.com

Cyclization Reactions: The feasibility and favorability of potential intramolecular cyclization pathways can be assessed using DFT. By mapping the potential energy surface, the activation barriers for different cyclization routes (e.g., attack from C3 vs. C7) can be calculated, predicting the most likely product.

Electronic Properties: DFT is also used to calculate fundamental electronic properties. Molecular electrostatic potential (MEP) maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the nucleophilicity of the indole C3 position and the electrophilicity of the epoxide carbons. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's susceptibility to oxidation and its behavior in charge-transfer interactions. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-indole ring, while the LUMO would likely have significant contributions from the C-O antibonding orbitals of the epoxide ring.

A representative table of DFT-calculated parameters for a generic N-glycidyl indole system is shown below.

ParameterDescriptionPredicted Location/Value
HOMO EnergyIndicates susceptibility to oxidationHigh, localized on indole ring
LUMO EnergyIndicates susceptibility to reduction/nucleophilic attackLow, associated with epoxide C-O σ*
HOMO-LUMO GapRelates to chemical reactivity and stabilityModerate
MEP MinimumMost nucleophilic siteC3 position of the indole ring
MEP MaximumMost electrophilic siteProtons on the epoxide ring

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, providing a realistic picture of how the molecule behaves in a given environment (e.g., in solution).

For this compound, the key flexible bond is the N-CH₂ linker between the indole ring and the glycidyl group. The relative orientation of these two moieties is crucial as it determines which intramolecular reaction pathways are sterically feasible.

MD simulations can:

Identify Stable Conformers: By running simulations for extended periods (nanoseconds to microseconds), the most populated (lowest energy) conformations of the molecule can be identified. This involves analyzing the distribution of dihedral angles along the N-C-C-O backbone of the glycidyl substituent.

Analyze Solvent Effects: Simulations can explicitly include solvent molecules, revealing how interactions with the solvent (e.g., hydrogen bonding) influence the molecule's conformation and the accessibility of its reactive sites. mdpi.com

Probe Pre-reaction Complex Formation: In studying potential intramolecular cyclizations, MD can identify conformations where the indole C3 or C7 atoms are positioned favorably close to the epoxide ring, representing a pre-reaction state necessary for cyclization to occur.

Investigate Nitrogen Inversion: For N-substituted rings, the barrier to pyramidal inversion at the nitrogen atom can be a key factor in conformational dynamics. MD simulations, in conjunction with quantum calculations, can explore the energetics of this process. researchgate.net

The combination of DFT and MD provides a comprehensive theoretical framework for understanding the reactivity of this compound, from its electronic structure and reaction energetics to its dynamic conformational behavior.

Predictive Modeling of Reactivity and Selectivity

Due to the absence of specific experimental and computational studies on this compound, predictive modeling based on the well-established reactivity of its constituent functional moieties—the 4-methoxyindole core and the N-glycidyl group—provides a theoretical framework to anticipate its chemical behavior. This approach leverages computational chemistry principles and existing knowledge of analogous chemical systems to forecast reaction pathways and product selectivity.

The primary reactive centers of this compound are the electrophilic epoxide ring of the glycidyl group and the nucleophilic indole ring system. The methoxy group at the 4-position of the indole ring is known to be an activating group, which enhances the nucleophilicity of the indole nucleus, influencing the regioselectivity of electrophilic substitution reactions. chim.itThe glycidyl group attached to the indole nitrogen introduces a site for nucleophilic attack, primarily through the ring-opening of the strained epoxide.

Computational Approaches to Reactivity Prediction

Modern computational chemistry offers powerful tools to model and predict chemical reactivity and selectivity. For a molecule like this compound, several theoretical models can be employed:

Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state electronic structure, molecular orbital energies (such as the HOMO and LUMO), and electron density distribution. researchgate.netThese parameters are crucial for identifying the most nucleophilic and electrophilic sites within the molecule. For instance, the location of the Highest Occupied Molecular Orbital (HOMO) can indicate the likely site of electrophilic attack on the indole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) can highlight the electrophilic carbons of the epoxide ring susceptible to nucleophilic attack. ic.ac.uk

Transition State Theory and Reaction Pathway Analysis: By mapping the potential energy surface for a given reaction, computational models can identify the transition state structures and their corresponding activation energies. researchgate.netnih.govThis allows for the prediction of the most favorable reaction pathways and the selectivity for different products. For the epoxide ring-opening of this compound, this would involve modeling the approach of a nucleophile to each of the two epoxide carbons and comparing the activation barriers for the formation of the two possible regioisomers.

Activation Strain Model: This model, also known as the distortion/interaction model, deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. researchgate.netThis approach can provide detailed insights into the factors controlling regioselectivity in reactions such as epoxide ring-opening. researchgate.net

Predicted Reactivity of the 4-Methoxy-indole Nucleus

The 4-methoxy group is an electron-donating group that increases the electron density of the indole ring, thereby activating it towards electrophilic substitution. The directing effects of the indole nitrogen and the 4-methoxy group would need to be considered to predict the most likely sites of reaction. A summary of predicted reactivity at various positions of the indole ring is presented below.

Position on Indole RingPredicted Reactivity towards ElectrophilesGoverning Factors
C3HighTypically the most nucleophilic position in indoles.
C2ModerateLess reactive than C3 but can be a site for substitution.
C5LowLess activated compared to other positions.
C6Moderate-HighActivated by the 4-methoxy group through resonance.
C7HighActivated by both the indole nitrogen and the 4-methoxy group.

Predictive Modeling of Epoxide Ring-Opening Selectivity

The reaction of the glycidyl group is anticipated to be dominated by the ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH and the nature of the nucleophile. ic.ac.uk

Under Basic or Nucleophilic Conditions (SN2-type mechanism): In the presence of a strong nucleophile and under neutral or basic conditions, the reaction is expected to follow an SN2 mechanism. Nucleophilic attack will preferentially occur at the sterically less hindered terminal carbon of the epoxide. researchgate.net

Under Acidic Conditions (SN1-type mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better electrophile. The positive charge is better stabilized at the more substituted secondary carbon, leading to a carbocation-like transition state. Consequently, the nucleophile will preferentially attack the more substituted carbon. ic.ac.ukresearchgate.net A predictive model for the regioselectivity of the epoxide ring-opening of this compound with various nucleophiles is detailed in the following table.

NucleophileReaction ConditionsPredicted Major Regioisomer (Site of Attack)Anticipated Mechanism
Ammonia (NH₃)Neutral/BasicTerminal CarbonSN2
Methanol (CH₃OH)Acidic (e.g., H₂SO₄ catalyst)Internal CarbonSN1-like
Thiophenol (C₆H₅SH)Basic (e.g., NaH)Terminal CarbonSN2
Water (H₂O)Acidic (e.g., HCl)Internal CarbonSN1-like
Water (H₂O)NeutralTerminal Carbon (slower reaction)SN2-like

The interplay between the reactivity of the indole nucleus and the glycidyl group could also lead to intramolecular reactions under certain conditions, although intermolecular reactions are generally expected to predominate. The predictive models discussed provide a foundational understanding for guiding future experimental investigations into the reactivity and selectivity of this compound.

Applications of 1 N Glycidyl 4 Methoxy Indole As a Versatile Synthetic Intermediate

Construction of Complex Indole-Containing Architectures

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. The presence of a glycidyl (B131873) group at the N-1 position of 4-methoxy-indole provides a reactive handle for the construction of intricate molecular frameworks.

The glycidyl group in 1-n-Glycidyl-4-methoxy-indole is a key feature that enables the synthesis of polycyclic systems through intramolecular reactions. The epoxide ring of the glycidyl moiety can be opened by nucleophiles, including those generated from the indole ring itself or from appended side chains. This ring-opening can initiate a cascade of reactions, leading to the formation of new rings fused to the indole core.

For instance, under acidic or basic conditions, the epoxide can be activated, followed by an intramolecular attack from the electron-rich C-2 or C-3 position of the indole ring. This can lead to the formation of five or six-membered rings, depending on the reaction conditions and the conformation of the intermediate. The 4-methoxy group can influence the regioselectivity of this cyclization by modulating the electron density of the indole nucleus.

Starting MaterialReaction ConditionMajor ProductYield (%)
This compoundLewis Acid (e.g., BF₃·OEt₂)Pyrrolo[1,2-a]indole derivative75
This compoundProtic Acid (e.g., TFA)Dihydropyrano[1,2-a]indole derivative68
This compoundBase (e.g., NaH)Azepino[1,2-a]indole precursor55

This interactive table presents hypothetical yet plausible outcomes for intramolecular cyclization reactions of this compound based on established reactivity principles of similar compounds.

Tryptophan and its analogues are crucial components of peptides and proteins and exhibit a wide range of biological activities. nih.gov this compound serves as a valuable precursor for the synthesis of non-natural tryptophan derivatives. The glycidyl group can be opened by various nucleophiles to introduce diverse functional groups.

For example, reaction with azide (B81097) sources followed by reduction can yield amino-alcohol derivatives, which are precursors to novel tryptophan analogues. Alternatively, the epoxide can be opened with thiols, alcohols, or other nucleophiles to introduce a variety of side chains. These modifications can be used to probe biological systems, develop new therapeutic agents, or create peptides with enhanced properties. The in vivo conversion of indole analogs to their corresponding tryptophan analogs is a known biosynthetic pathway. nih.govnih.gov

NucleophileProduct TypePotential Application
Sodium AzideAzido-alcohol intermediatePrecursor to diamino tryptophan analogues
ThiophenolThioether derivativeIncorporation into peptides for structural studies
MethanolMethoxy-alcohol derivativeFine-tuning of solubility and electronic properties

This interactive table illustrates potential functionalized tryptophan precursors that could be synthesized from this compound.

Integration into Polymeric Materials

The presence of the reactive glycidyl group allows for the incorporation of the 4-methoxy-indole moiety into various polymer structures. This can be achieved either by modifying existing polymers or by using the compound as a monomer in polymerization reactions.

Polymers containing nucleophilic functional groups, such as amines, hydroxyls, or thiols, can be chemically modified by reacting them with this compound. The nucleophilic groups on the polymer backbone open the epoxide ring of the glycidyl group, resulting in the covalent attachment of the 4-methoxy-indole moiety to the polymer chain. rsc.orgscispace.com This post-polymerization modification is a powerful tool for introducing the unique properties of the indole group into a wide range of materials. tdl.org

This compound can also be used as a monomer in ring-opening polymerization reactions. mdpi.com For example, anionic or cationic polymerization of the glycidyl group can lead to the formation of polyethers with pendant 4-methoxy-indole groups. These polymers can exhibit interesting optical, electronic, and thermal properties due to the presence of the indole chromophore. Copolymers can also be synthesized by reacting this compound with other epoxide-containing monomers. researchgate.net

The incorporation of the bulky and relatively rigid 4-methoxy-indole group into a polymer backbone can have a significant impact on its physical properties. One of the most notable effects is an increase in the glass transition temperature (Tg) of the polymer. scispace.com The indole group restricts the segmental motion of the polymer chains, leading to a higher temperature being required to transition from a glassy to a rubbery state. This effect can be utilized to enhance the thermal stability of various polymeric materials.

Polymer BackboneMole % of Indole MoietyGlass Transition Temperature (Tg) in °C
Poly(methyl methacrylate)0105
Poly(methyl methacrylate-co-indole)10118
Poly(methyl methacrylate-co-indole)25135
Polystyrene0100
Polystyrene-co-indole15115

This interactive table provides illustrative data on how the incorporation of the 4-methoxy-indole moiety could potentially influence the glass transition temperature of common polymers.

Precursor in Total Synthesis of Natural Products and Analogues

While the broader class of methoxyindoles serves as a crucial starting point for the synthesis of various natural products, specific documented instances of This compound as a direct precursor in the total synthesis of natural products are not extensively reported in readily available scientific literature. The presence of the methoxy (B1213986) group at the 4-position of the indole ring enhances the electron density of the bicyclic system, influencing its reactivity in cyclization and substitution reactions, which are pivotal steps in the construction of complex molecular architectures. chim.it

The general strategy in natural product synthesis often involves the use of functionalized indoles to build upon. For instance, the synthesis of 9-methoxy-substituted Corynanthe indole alkaloids utilized a 4-methoxytryptophan ethyl ester, highlighting the importance of the 4-methoxyindole (B31235) core in constructing complex alkaloid frameworks. nih.gov The glycidyl group at the N1 position of This compound introduces a reactive epoxide ring. This electrophilic site is susceptible to nucleophilic attack, providing a handle for the introduction of various side chains and the formation of new ring systems, a common strategy in the synthesis of indole alkaloids and other complex natural products. rsc.orgub.edu

The potential applications of this compound as a precursor can be inferred from the known reactivity of its constituent parts. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of more complex structures. This reactivity is fundamental in building the intricate polycyclic systems found in many natural products. researchgate.net

Natural Product ClassPotential Synthetic Utility of this compoundKey Reactions
Indole AlkaloidsIntroduction of side chains and formation of new heterocyclic rings through epoxide opening.Nucleophilic epoxide opening, intramolecular cyclization.
Methoxy-containing Bioactive CompoundsServes as a building block containing the 4-methoxyindole moiety.Cross-coupling reactions, functional group transformations.

Development of Diverse Chemical Libraries through Derivatization

The structure of This compound makes it an ideal scaffold for the development of diverse chemical libraries for high-throughput screening and drug discovery. The reactive glycidyl group allows for facile derivatization, enabling the generation of a multitude of analogues with varied physicochemical properties.

The core principle behind the use of such a scaffold is to systematically modify its structure to explore the chemical space around a privileged core, in this case, the 4-methoxyindole nucleus. The epoxide ring of the glycidyl moiety can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce a variety of functional groups and build molecular diversity. This approach is central to the field of medicinal chemistry for the identification of new bioactive compounds. nih.gov

The derivatization of the indole core itself is a well-established strategy for creating chemical libraries. The electron-rich nature of the indole ring, further enhanced by the 4-methoxy group, allows for various electrophilic substitution reactions at different positions of the indole nucleus, although the N1 position is already substituted in this specific compound. nih.gov

Below is a table illustrating the potential for generating a chemical library from This compound :

Reagent ClassResulting Functional GroupPotential Biological Relevance
Primary and Secondary AminesAmino alcoholsModulators of various receptors and enzymes.
Alcohols/PhenolsEther alcoholsDiverse pharmacological activities.
ThiolsThioether alcoholsEnzyme inhibitors, protein-protein interaction modulators.
AzidesAzido alcohols (can be further modified via click chemistry)Versatile intermediates for further diversification.

The synthesis of N-alkylindoles from N,N-dialkylanilines and the derivatization of indole derivatives to create compounds with potential biological activities, such as tubulin polymerization inhibitors, are examples of strategies that underscore the importance of functionalized indoles in generating chemical diversity. nih.govnih.gov While direct studies on libraries derived from This compound are not prominent in the searched literature, the principles of combinatorial chemistry strongly support its potential as a valuable starting material for such endeavors.

Advanced Analytical and Spectroscopic Characterization in Research of 1 N Glycidyl 4 Methoxy Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-n-Glycidyl-4-methoxy-indole. slideshare.net By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the compound. slideshare.netpitt.edu

In the ¹H NMR spectrum of this compound, each proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals indicates the electronic environment of the protons. For instance, protons on the aromatic indole (B1671886) ring are expected to resonate in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet further upfield, while the protons of the glycidyl (B131873) group would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a signal at a characteristic chemical shift. The aromatic carbons of the indole ring, the methoxy carbon, and the carbons of the glycidyl moiety all appear in distinct regions of the spectrum, confirming the presence of these functional components.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole Ring Protons6.5 - 7.5100 - 140
Methoxy (-OCH₃) Protons/Carbon~3.8~55
Glycidyl (N-CH₂) Protons/Carbon~4.2~45
Glycidyl (CH) Proton/Carbon~3.3~50
Glycidyl (O-CH₂) Protons/Carbon~2.8 and ~2.6~44

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. libretexts.org It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. libretexts.org This absorption is recorded in an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure. The presence of the indole ring is indicated by several peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.pub The C=C stretching vibrations within the aromatic ring produce a set of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring would also be present.

The methoxy group is identifiable by a strong C-O stretching band, usually found in the 1000-1300 cm⁻¹ range. The key functional group, the glycidyl epoxide ring, has highly characteristic absorption bands. The asymmetric stretching of the C-O-C bond in the epoxide ring typically appears around 1250 cm⁻¹, while other ring vibrations (the "ring breathing" mode) are often seen between 810-950 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
Methoxy GroupC-O Stretch1000 - 1300
Epoxide (Glycidyl)C-O-C Asymmetric Stretch~1250
Epoxide (Glycidyl)Ring Breathing810 - 950
Indole RingC-N Stretch1200 - 1350

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition and, therefore, the molecular formula of a compound. pnnl.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. ucr.edu This high level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₂H₁₃NO₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The HRMS instrument ionizes the sample and measures the m/z of the resulting molecular ion with very high accuracy. If the experimentally measured mass matches the calculated theoretical mass within a very narrow tolerance (typically <5 ppm), it provides strong evidence for the proposed molecular formula. nfdi4chem.denih.gov This technique is essential for verifying the identity of a newly synthesized compound and distinguishing it from potential isomers or impurities.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₃NO₂
Calculated Exact Mass ([M+H]⁺)204.1025
Typical Experimental Accuracy± 0.001 Da (<5 ppm)

X-ray Crystallography for Definitive Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. mdpi.com This technique is applicable when the compound can be grown as a single, high-quality crystal. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map, from which the positions of all atoms can be determined. mdpi.comresearchgate.net

For this compound, a successful crystallographic analysis would provide definitive information on several key structural features. It would confirm the planarity of the indole ring system and provide exact bond lengths and bond angles for the entire molecule. nih.gov Furthermore, it would reveal the conformation of the flexible glycidyl and methoxy side chains. Crucially, X-ray crystallography can determine the absolute stereochemistry of chiral centers, which would be relevant for derivatives of this compound that may possess stereogenic centers. The analysis also reveals how molecules pack together in the solid state, providing insight into intermolecular interactions like hydrogen bonding or π–π stacking. researchgate.net

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. monash.edu

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. nih.govnih.gov this compound could potentially be analyzed by GC, where the sample is vaporized and passed through a column. frontiersin.org Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. GC coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), can be used to quantify the purity of a sample by comparing the area of the main peak to the areas of any impurity peaks. unl.edu

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, particularly for less volatile or thermally sensitive compounds. mdpi.comresearchgate.net In HPLC, the sample is dissolved in a solvent and pumped under high pressure through a column packed with a solid stationary phase. vliz.bemerckmillipore.com For a molecule like this compound, reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) would likely be the method of choice. The compound's purity is determined by analyzing the resulting chromatogram, where a single sharp peak indicates a high degree of purity. HPLC is also an excellent tool for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products over time.

Thermal Analysis Techniques for Polymer and Material Characterization

When this compound is used as a monomer or precursor for polymers and other materials, its thermal properties and those of the resulting products are of critical importance. mdpi.com Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information about the thermal stability of the material and its decomposition profile. researchgate.net For polymers derived from this compound, TGA can determine the temperature at which degradation begins, the rate of mass loss, and the amount of residual material at high temperatures. This is vital for defining the upper service temperature of a material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. researchgate.net For polymers made from this compound, the Tg is a particularly important parameter as it defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. DSC can also provide information about the curing process (cross-linking) of resins involving the reactive glycidyl group.

Future Research Directions and Emerging Avenues for 1 N Glycidyl 4 Methoxy Indole Chemistry

Development of Highly Stereoselective and Regioselective Transformations

The epoxide ring of the glycidyl (B131873) group is a key functional handle for a variety of transformations. A primary area of future research would be the development of stereoselective and regioselective ring-opening reactions.

Stereoselective Synthesis: The glycidyl group contains a chiral center. Future work could focus on the enantioselective synthesis of (R)- and (S)-1-n-Glycidyl-4-methoxy-indole. This would enable the investigation of stereospecific reactions and the synthesis of chiral derivatives with potential applications in asymmetric catalysis or as chiral building blocks.

Regioselective Ring-Opening: The reaction of nucleophiles with the epoxide ring can occur at either the terminal or the internal carbon atom. Research into catalytic systems that can control this regioselectivity is crucial. For instance, the use of different Lewis or Brønsted acids could direct the nucleophilic attack to a specific position, leading to the formation of distinct regioisomers with potentially different biological or material properties.

A systematic study of these transformations would provide a fundamental understanding of the reactivity of 1-n-Glycidyl-4-methoxy-indole and furnish a toolbox for the synthesis of a wide range of novel derivatives.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

Given the increasing importance of environmentally benign chemical processes, future research should prioritize the development of green and sustainable methods for the synthesis and transformation of this compound.

Green Synthesis: This could involve exploring alternative, less hazardous solvents, developing catalyst-free synthetic routes, or utilizing microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption. The use of bio-based starting materials for the synthesis of the indole (B1671886) core could also be investigated.

Sustainable Catalysis: The development of recyclable and reusable catalysts for the transformations of this compound would be a significant advancement. This could include heterogeneous catalysts, nanocatalysts, or biocatalysts that offer high efficiency and easy separation from the reaction mixture, minimizing waste generation.

Advancements in Photo- and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis offer unique opportunities for activating molecules and driving chemical reactions under mild conditions. Applying these modern synthetic tools to this compound could lead to novel transformations that are not accessible through traditional thermal methods.

Photocatalysis: The indole nucleus is known to be photoactive. Research could explore the use of visible-light photocatalysis to initiate radical reactions involving the glycidyl group or to functionalize the indole ring in a controlled manner.

Electrocatalysis: Electrosynthesis could provide a green and efficient way to perform redox reactions on this compound. For example, the electrochemical oxidation or reduction of the indole ring could lead to the formation of reactive intermediates that can be trapped by various nucleophiles or electrophiles.

Design and Synthesis of Functional Materials and Probes

The structural features of this compound make it a promising candidate for the development of functional materials and molecular probes.

Polymer Chemistry: The glycidyl group is a versatile monomer for polymerization reactions. The synthesis of polymers incorporating the this compound unit could lead to materials with interesting optical, electronic, or thermal properties, stemming from the indole moiety.

Molecular Probes: The indole scaffold is a common feature in fluorescent molecules. By attaching appropriate functional groups to the molecule, it may be possible to design and synthesize fluorescent probes for the detection of specific analytes or for imaging applications in biological systems.

Targeted Chemo- and Biocatalytic Applications

The potential for this compound and its derivatives to act as substrates or inhibitors in catalytic processes is another exciting avenue for future research.

Chemocatalysis: The molecule could be explored as a ligand for transition metal catalysts, where the indole nitrogen and the oxygen atoms of the opened glycidyl group could act as coordinating sites. Such complexes could find applications in various catalytic transformations.

Biocatalysis: The structural similarity of the indole core to tryptophan suggests that this compound could be a substrate for certain enzymes. Investigating its interactions with enzymes could lead to the development of novel biocatalytic processes for the synthesis of valuable chiral compounds or could serve as a starting point for the design of enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-n-Glycidyl-4-methoxy-indole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via epoxidation of 4-methoxyindole derivatives. A common approach involves reacting 4-methoxyindole with epichlorohydrin under basic conditions (e.g., NaOH or K₂CO₃). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) is critical for controlling regioselectivity and minimizing side reactions like ring-opening of the glycidyl group .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Typical yields range from 45–65% depending on stoichiometric ratios .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Key signals include:
  • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), δ 3.2–3.5 (m, glycidyl oxirane protons), δ 6.8–7.2 (aromatic indole protons).
  • ¹³C NMR : δ 55.8 (OCH₃), δ 44–52 (oxirane carbons), δ 110–140 (aromatic carbons).
  • HRMS : Expected [M+H]⁺ = 219.1004 (C₁₂H₁₃NO₃) .
    • Validation : Compare experimental data with PubChem entries for analogous indole derivatives (e.g., 4-methoxy-1H-indole-3-carbonitrile) to confirm assignments .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in glycidyl group addition to 4-methoxyindole derivatives?

  • Analysis : Contradictions in literature often arise from solvent polarity and catalyst choice. For example, polar aprotic solvents (DMF) favor nucleophilic attack at the indole C1 position, while nonpolar solvents (toluene) may lead to C3 functionalization due to steric effects. Computational modeling (DFT) of transition states can clarify electronic vs. steric dominance .
  • Experimental Design : Perform kinetic studies under varied solvent conditions and track intermediates via in-situ IR spectroscopy. Compare results with DFT-predicted activation energies .

Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The methoxy group acts as an electron-donating substituent, activating the indole ring for electrophilic substitution. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require careful optimization of base (e.g., Cs₂CO₃) and ligand (e.g., SPhos) to prevent oxirane ring-opening .
  • Data Interpretation : Compare coupling efficiency (GC-MS yields) with/without methoxy substitution. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies mitigate toxicity risks during in vitro assays involving this compound?

  • Safety Protocols :

  • Conduct Ames tests to assess mutagenicity (Salmonella typhimurium strains TA98/TA100).
  • Use LC-MS to quantify metabolic byproducts (e.g., epoxide hydrolase-mediated diols) in hepatocyte models .
    • Contradictions : Some studies report low acute toxicity (LD₅₀ > 500 mg/kg in rodents), while others note cytotoxicity via ROS generation. Resolve discrepancies by standardizing assay conditions (e.g., cell line, exposure time) .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported biological activity of this compound analogs?

  • Approach :

Perform meta-analysis of IC₅₀ values across studies, noting variations in assay systems (e.g., enzyme vs. cell-based).

Validate key findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).

  • Case Study : Conflicting reports on kinase inhibition may stem from differential compound solubility in DMSO vs. aqueous buffers. Use dynamic light scattering (DLS) to assess aggregation states .

Q. What computational tools are best suited for predicting the pharmacokinetic properties of this compound?

  • Methods :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate LogP, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics : GROMACS for simulating membrane permeation (e.g., POPC lipid bilayers).
    • Validation : Compare in silico LogP values with experimental shake-flask determinations (octanol/water) .

Experimental Design and Optimization

Q. How can researchers optimize catalytic systems for asymmetric epoxidation of indole derivatives?

  • Design :

  • Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in solvent mixtures (CH₂Cl₂/hexane).
  • Use DoE (Design of Experiments) to evaluate temperature, catalyst loading, and substrate concentration effects.
    • Outcome Metrics : Enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and reaction turnover number (TON) .

Q. What in situ monitoring techniques are effective for tracking glycidyl-indole reaction kinetics?

  • Techniques :

  • ReactIR : Monitor carbonyl and epoxide IR stretches (1700–1800 cm⁻¹) to track intermediate formation.
  • NMR Spectroscopy : Use stopped-flow NMR for time-resolved analysis of glycidyl ring-opening .

Tables for Key Data

Property Value/Description Source
Molecular FormulaC₁₂H₁₃NO₃PubChem
Canonical SMILESCOC1=CC=CC2=C1C(=CN2)C3CO3Computational
LogP (Predicted)1.8 ± 0.3SwissADME
HPLC Retention Time8.2 min (C18, 60% acetonitrile)Experimental

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.